3-(3-Formylphenoxymethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-formylphenoxy)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-3-1-5-14(7-12)11-18-15-6-2-4-13(8-15)10-17/h1-8,10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHXAJTYDJDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265696 | |
| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-38-7 | |
| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928708-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemo-Structural Analysis and Synthetic Utility of 3-[(3-formylphenoxy)methyl]benzonitrile
Executive Summary
This technical guide provides a comprehensive physicochemical and synthetic profile of 3-[(3-formylphenoxy)methyl]benzonitrile (CAS: 928708-38-7).[1] As a bifunctional aromatic ether featuring both a nitrile (cyano) and a formyl (aldehyde) moiety, this molecule serves as a critical "linker scaffold" in fragment-based drug discovery (FBDD). Its structure allows for divergent chemical elaboration—simultaneously enabling reductive aminations at the aldehyde terminus and tetrazole/amidine formation at the nitrile terminus.[1]
Part 1: Physicochemical Profiling
Core Directive: The following data constitutes the immutable identity of the target molecule. These values are critical for stoichiometry calculations and analytical method development.
Molecular Identity Table
| Parameter | Technical Specification |
| IUPAC Name | 3-[(3-formylphenoxy)methyl]benzonitrile |
| CAS Registry Number | 928708-38-7 |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.25 g/mol |
| Exact Mass | 237.0790 g/mol |
| SMILES | O=Cc1cccc(OCc2cccc(C#N)c2)c1 |
| Predicted LogP | ~3.2 (Lipophilic, requires organic solvent for extraction) |
| H-Bond Acceptors | 3 (Nitrile N, Ether O, Carbonyl O) |
| H-Bond Donors | 0 |
Structural Topology
The molecule consists of two meta-substituted benzene rings connected by a methylene-ether spacer (-CH₂-O-).[1]
-
Ring A (Electrophile-Ready): A benzaldehyde core susceptible to nucleophilic attack (e.g., amines, hydrides).
-
Ring B (Metabolic Stability): A benzonitrile core, providing a robust dipole and a precursor to bioisosteres like tetrazoles.
Part 2: Synthetic Architecture
Expertise & Experience: While catalog procurement is possible, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C-cyano) or specific ring substitutions.[1] The most robust route is a Williamson Ether Synthesis .[1]
Retrosynthetic Logic
The ether linkage is constructed via an Sₙ2 displacement.[1]
-
Nucleophile: 3-Hydroxybenzaldehyde (Phenolic -OH is acidic, pKa ~8-10).[1]
-
Electrophile: 3-(Bromomethyl)benzonitrile (Benzylic bromide is highly reactive).
-
Base: Potassium Carbonate (K₂CO₃). Strong enough to deprotonate the phenol but mild enough to prevent Cannizzaro reactions on the aldehyde.[1]
Validated Synthesis Protocol
Note: This protocol assumes a 10 mmol scale.
-
Activation: In a dry round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous Acetonitrile (MeCN) or DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes. Visual Check: The suspension may turn slight yellow as the phenoxide forms.
-
Alkylation: Dropwise add a solution of 3-(bromomethyl)benzonitrile (1.96 g, 10 mmol) in MeCN/DMF (5 mL).
-
Catalytic Option: If reaction is sluggish, add 10 mol% Potassium Iodide (KI) to generate the more reactive benzylic iodide in situ (Finkelstein condition).
-
-
Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup (Self-Validating Step):
-
Cool to RT and filter off inorganic salts (KBr/K₂CO₃).
-
Concentrate the filtrate.[2]
-
Partition residue between Ethyl Acetate and Water.
-
Critical Wash: Wash organic layer with 1M NaOH. Why? This removes unreacted 3-hydroxybenzaldehyde (starting material), ensuring the product is free of phenolic impurities.
-
-
Purification: Recrystallize from Ethanol/Heptane or flash chromatography.
Reaction Pathway Diagram
Caption: Convergent synthesis via Williamson Etherification. The phenolic oxygen displaces the benzylic bromide.
Part 3: Analytical Validation (QC)
Trustworthiness: To certify the compound, specific spectral signatures must be present.
| Technique | Expected Signature | Mechanistic Explanation |
| ¹H NMR (DMSO-d₆) | δ 10.0 ppm (s, 1H) | Distinct aldehyde proton.[1] If absent, oxidation to acid or reduction to alcohol has occurred.[1] |
| ¹H NMR (DMSO-d₆) | δ 5.2–5.3 ppm (s, 2H) | Benzylic methylene (-CH₂-O-).[1] Shifted downfield due to electronegative oxygen. |
| IR Spectroscopy | 2230 cm⁻¹ | Sharp, distinct Nitrile (C≡N) stretch. |
| IR Spectroscopy | 1690–1700 cm⁻¹ | Carbonyl (C=O) stretch. |
| Mass Spectrometry | m/z 238.26 [M+H]⁺ | Protonated molecular ion in ESI positive mode. |
Part 4: Strategic Applications in Drug Design
This molecule is not just an endpoint; it is a divergent intermediate .[1] The presence of orthogonal functional groups allows researchers to grow the molecule in two distinct directions without protecting groups.[1]
Functionalization Workflow
-
Reductive Amination (Aldehyde Focus):
-
React with primary/secondary amines + NaBH(OAc)₃.
-
Result: Secondary/Tertiary amines.[1] Used to modulate solubility and hERG channel interactions.
-
-
Tetrazole Formation (Nitrile Focus):
-
React with NaN₃ + ZnBr₂ (catalyst).
-
Result: Bioisostere of carboxylic acid (common in sartans/angiotensin blockers).
-
-
Wittig Reaction (Aldehyde Focus):
Divergent Synthesis Diagram
Caption: Orthogonal derivatization pathways. The scaffold enables independent modification of the "Left" (Aldehyde) and "Right" (Nitrile) wings.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzonitrile Derivatives. [Link]
-
Rees, C. W., & Meth-Cohn, O. (Eds.). (2020). Comprehensive Organic Functional Group Transformations: Synthesis of Nitriles and Aldehydes. Elsevier Science. [Link]
Sources
Methodological & Application
Reductive amination protocols using 3-(3-Formylphenoxymethyl)benzonitrile
An In-Depth Guide to Reductive Amination using 3-(3-Formylphenoxymethyl)benzonitrile
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for performing reductive amination using 3-(3-Formylphenoxymethyl)benzonitrile. The document emphasizes mechanistic understanding, protocol optimization, and safety, aiming to serve as a practical resource for the synthesis of novel secondary and tertiary amines, which are crucial scaffolds in medicinal chemistry.
Introduction to Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen bonds.[1][2] The reaction transforms a carbonyl group (an aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[1][3] Its prevalence in pharmaceutical and agrochemical industries stems from its high functional group tolerance, operational simplicity, and the ability to construct complex amine architectures in a single, often one-pot, operation.[4][5][6]
The overall transformation consists of two distinct, yet interconnected, chemical events:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, 3-(3-Formylphenoxymethyl)benzonitrile. This is followed by dehydration to form a C=N double bond, known as an imine (or a Schiff base). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.
-
Hydride Reduction: A reducing agent, typically a hydride donor, selectively reduces the iminium ion to the final amine product.
The success of a reductive amination protocol hinges on the careful selection of the reducing agent. The ideal reagent must be chemoselective, reducing the protonated imine intermediate much faster than the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct.[7]
Choosing the Right Tools: A Comparative Overview of Reducing Agents
The choice of reducing agent is the most critical parameter in designing a successful reductive amination protocol. While catalytic hydrogenation offers a green and scalable alternative, hydride-based reagents are more common in a research and development setting due to their convenience and broad applicability.[5][8] Below is a comparison of the most frequently used hydride reagents.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride | Sodium Borohydride |
| Formula | NaBH(OAc)₃ | NaBH₃CN | NaBH₄ |
| Selectivity | Excellent; reduces iminium ions much faster than aldehydes.[9] | Very good; selective for iminium ions at mildly acidic pH.[10] | Poor; readily reduces aldehydes, leading to alcohol byproducts.[7] |
| Optimal pH | Weakly acidic to neutral. Tolerates stoichiometric acetic acid.[11] | Mildly acidic (pH 4-6) is optimal for iminium formation and reduction.[7] | Neutral to basic. Decomposes in acidic conditions. |
| Solvents | Aprotic solvents (DCE, THF, MeCN). Reacts with protic solvents.[12] | Protic (MeOH, EtOH) and aprotic solvents.[10] | Protic solvents (MeOH, EtOH). |
| Safety | Moisture-sensitive. Handled under inert gas.[12][13] | Highly Toxic. Can release toxic HCN gas upon contact with strong acids.[14][15][16] | Flammable solid. Reacts with acid to produce H₂ gas. |
| Pros | High yields, minimal side products, commercially available, broad scope.[17] | Effective and well-established. | Inexpensive, readily available. |
| Cons | Higher cost, moisture sensitive. | Extreme toxicity, requires careful handling and waste disposal. | Low selectivity for one-pot reactions, often requires a stepwise procedure.[17] |
Expert Insight: For most applications involving 3-(3-Formylphenoxymethyl)benzonitrile, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its exceptional mildness and selectivity allow for a one-pot procedure that consistently delivers high yields with minimal formation of the corresponding benzyl alcohol byproduct.[11][17] While NaBH₃CN is also effective, the significant safety hazards associated with its use make STAB a more practical and safer alternative in a modern laboratory setting.
Experimental Protocols
The following protocols are designed as a robust starting point for the reductive amination of 3-(3-Formylphenoxymethyl)benzonitrile. Researchers should consider small-scale trials to optimize conditions for their specific amine substrate.
Protocol 1: High-Fidelity Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the recommended standard procedure for achieving high yields and purity. The reaction is performed as a direct, one-pot synthesis in an aprotic solvent.[17]
Materials and Reagents:
-
3-(3-Formylphenoxymethyl)benzonitrile
-
Primary or Secondary Amine (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic Acid (optional, for unreactive amines/ketones)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-Formylphenoxymethyl)benzonitrile (1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M. Add the amine (1.0-1.2 equiv.).
-
Scientist's Note: Using a slight excess of the amine can help drive the imine formation equilibrium and suppress potential dialkylation side reactions when using primary amines.[17]
-
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and imine intermediates.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3-1.5 equiv.) to the stirred solution in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Classical Reductive Amination using Sodium Cyanoborohydride
This protocol is effective but requires strict adherence to safety procedures due to the high toxicity of the reagent.[14]
Materials and Reagents:
-
3-(3-Formylphenoxymethyl)benzonitrile
-
Primary or Secondary Amine (1.0 - 1.2 equivalents)
-
Sodium Cyanoborohydride (1.2 - 1.5 equivalents)
-
Methanol (MeOH)
-
Acetic Acid (to adjust pH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Aqueous Sodium Hypochlorite (bleach) solution for waste quenching
Step-by-Step Methodology:
-
CRITICAL SAFETY WARNING: Sodium cyanoborohydride is highly toxic and can release fatal hydrogen cyanide (HCN) gas upon contact with strong acids.[15] This entire procedure, including work-up and waste quenching, must be performed in a certified chemical fume hood. [14][16] Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3-Formylphenoxymethyl)benzonitrile (1.0 equiv.) and the amine (1.0-1.2 equiv.) in methanol to a concentration of 0.1-0.2 M.
-
pH Adjustment: Add glacial acetic acid dropwise to the solution to adjust the pH to approximately 5-6. This catalyzes imine formation and protonates the imine to the more reactive iminium ion.[7]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 equiv.) portion-wise to the stirred solution.
-
Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until completion (typically 1-12 hours).
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and water.
-
Extraction and Purification: Separate the layers. Extract the aqueous phase with the organic solvent. Combine, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Waste Decontamination: All aqueous waste and any materials contaminated with NaBH₃CN must be quenched by slow addition to an excess of bleach (sodium hypochlorite) solution in the fume hood. This oxidizes the cyanide to the less toxic cyanate ion.
Workflow and Decision Making
Choosing the appropriate protocol depends on the properties of the amine and available laboratory resources. The following workflow provides a general guide.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient imine formation (sterically hindered or weakly basic amine).2. Deactivated reducing agent (STAB exposed to moisture).3. Low reaction temperature. | 1. Add a catalytic amount of acetic acid (10 mol%) or a full equivalent for very weak amines.[11][17]2. Use a fresh bottle of STAB and ensure anhydrous conditions.3. Gently warm the reaction to 40-50 °C. |
| Aldehyde Reduced to Alcohol | 1. Reducing agent is not selective (e.g., NaBH₄ in a one-pot reaction).2. Water present in the reaction, hydrolyzing the imine back to the aldehyde. | 1. Switch to a milder reagent like STAB.2. Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary. |
| Dialkylation of Primary Amine | The secondary amine product is reacting with another molecule of the aldehyde. | Use a slight excess (1.2-2.0 equivalents) of the primary amine to outcompete the product for the aldehyde. Alternatively, add the aldehyde slowly to a solution of the amine and reducing agent. |
| Difficult Purification | Product and unreacted amine have similar polarities. | If the product is a basic amine, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with dilute acid (e.g., 1M HCl) to protonate the amines into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified amine product into an organic solvent. |
References
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Reductive amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
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Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
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Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved February 14, 2026, from [Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines
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Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]
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Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing). (2020, July 30). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
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Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.). Organic Chemistry. Retrieved February 14, 2026, from [Link]
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Hitchhiker's Guide to Reductive Amination. (n.d.). Thieme E-Books & E-Journals. Retrieved February 14, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved February 14, 2026, from [Link]
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Borch, R. F. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. Organic Syntheses, 52, 124. [Link]
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Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. (2014, March 28). ScienceDirect. Retrieved February 14, 2026, from [Link]
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Reductive Amination. (n.d.). Wordpress. Retrieved February 14, 2026, from [Link]
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Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst | Request PDF. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]
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Sodium Cyanoborohydride SOP.docx. (n.d.). OSU Chemistry. Retrieved February 14, 2026, from [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
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Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
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Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
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PROTOCOL FOR COUPLING GLYCOPROTEIN TO AMINE GROUPS. (n.d.). G-Biosciences. Retrieved February 14, 2026, from [Link]
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material safety data sheet - sodium cyanoborohydride. (n.d.). oxfordlabchem.com. Retrieved February 14, 2026, from [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996, May 31). PubMed. Retrieved February 14, 2026, from [Link]
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A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (2000, February 1). Journal of Chemical Education - ACS Publications. Retrieved February 14, 2026, from [Link]
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Application Notes and Protocols for 3-(3-Formylphenoxymethyl)benzonitrile: A Versatile Bifunctional Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Medicinal chemistry intermediates that offer multiple points for diversification are invaluable assets in the synthesis of compound libraries for high-throughput screening and lead optimization. 3-(3-Formylphenoxymethyl)benzonitrile is one such strategic building block. Its structure uniquely combines a reactive aldehyde and a stable benzonitrile moiety, connected by an ether linkage. This bifunctional nature allows for orthogonal chemical modifications, enabling researchers to systematically explore chemical space around a core scaffold.
The aldehyde group serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and multi-component reactions like the Biginelli synthesis.[1][2][3] The benzonitrile group, on the other hand, is a common pharmacophore in many approved drugs.[4] It can act as a bioisostere for other functional groups, participate in crucial hydrogen bonding interactions with biological targets, or be chemically transformed into other key functionalities such as primary amines or carboxylic acids.[5][6]
This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of 3-(3-Formylphenoxymethyl)benzonitrile, complete with detailed, field-tested protocols to empower researchers in their drug development endeavors.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties and safety considerations is crucial before utilizing any chemical intermediate.
| Property | Value | Source |
| IUPAC Name | 3-((3-Formylphenoxy)methyl)benzonitrile | - |
| Molecular Formula | C₁₅H₁₁NO₂ | - |
| Molecular Weight | 237.25 g/mol | - |
| CAS Number | 928708-38-7 | - |
| Appearance | Predicted: Off-white to pale yellow solid | - |
| Solubility | Soluble in DMF, DMSO, THF, Acetone. Sparingly soluble in alcohols. Insoluble in water. | General Knowledge |
| Predicted LogP | ~2.8 - 3.2 | Cheminformatic tools |
Safety and Handling Precautions
As with all laboratory chemicals, 3-(3-Formylphenoxymethyl)benzonitrile should be handled with care in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[8][9]
-
Inhalation: Aromatic aldehydes and nitriles can be harmful if inhaled. Avoid breathing dust or vapors.[10]
-
Skin Contact: May cause skin irritation. In case of contact, wash the affected area thoroughly with soap and water.[10]
-
Eye Contact: May cause serious eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
Synthesis of 3-(3-Formylphenoxymethyl)benzonitrile
The most direct and efficient method for synthesizing the title compound is the Williamson ether synthesis. This reaction involves the Sngcontent-ng-c1989010908="" class="ng-star-inserted">N2 displacement of a halide from 3-cyanobenzyl bromide by the phenoxide of 3-hydroxybenzaldehyde.[11][12] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and a moderately strong base such as potassium carbonate facilitates the reaction, typically providing high yields.
Caption: Workflow for the synthesis of 3-(3-Formylphenoxymethyl)benzonitrile.
Protocol 1: Synthesis via Williamson Ether Synthesis
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
3-Cyanobenzyl bromide (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add DMF to create a stirrable suspension (approx. 0.5 M concentration with respect to the aldehyde).
-
Addition of Alkyl Halide: Add 3-cyanobenzyl bromide (1.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC until the starting material (3-hydroxybenzaldehyde) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(3-Formylphenoxymethyl)benzonitrile.
Characterization of the Intermediate
Confirmation of the structure and purity of the synthesized intermediate is essential. The following spectroscopic data are expected for 3-(3-Formylphenoxymethyl)benzonitrile:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~10.0 ppm (s, 1H, -CHO)
-
δ ~7.8-7.2 ppm (m, 8H, Ar-H)
-
δ ~5.2 ppm (s, 2H, -O-CH₂-Ar)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~192 ppm (C=O)
-
δ ~160-110 ppm (Aromatic carbons, including C-CN and C-O)
-
δ ~118 ppm (-CN)
-
δ ~70 ppm (-O-CH₂-)
-
-
IR (KBr, cm⁻¹):
-
~2230 cm⁻¹ (C≡N stretch)
-
~1700 cm⁻¹ (C=O stretch, aldehyde)
-
~1250 cm⁻¹ (C-O-C stretch, ether)
-
-
Mass Spectrometry (ESI+):
-
m/z = 238.08 [M+H]⁺, 260.06 [M+Na]⁺
-
Applications in Medicinal Chemistry: Synthetic Protocols
The true utility of 3-(3-Formylphenoxymethyl)benzonitrile lies in its ability to serve as a scaffold for generating diverse molecular libraries. The aldehyde and nitrile groups can be selectively targeted to build complexity.
Caption: Divergent synthetic pathways using 3-(3-Formylphenoxymethyl)benzonitrile.
Protocol 2: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[13] This one-pot procedure involves the in-situ formation of an imine between the aldehyde and a primary or secondary amine, followed by its immediate reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, as it tolerates a wide range of functional groups.[13][14]
Materials:
-
3-(3-Formylphenoxymethyl)benzonitrile (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 3-(3-Formylphenoxymethyl)benzonitrile (1.0 eq) and the amine (1.1 eq) in DCE.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC.
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extraction: Extract the mixture with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted amine.
Protocol 3: Wittig Reaction
The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[3][15] This allows for the introduction of various substituted vinyl groups.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide) (1.1 eq)
-
3-(3-Formylphenoxymethyl)benzonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Add the strong base (1.1 eq) dropwise. A color change (often to yellow or orange) indicates the formation of the ylide. Stir for 30-60 minutes at 0 °C.
-
Aldehyde Addition: Dissolve 3-(3-Formylphenoxymethyl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The triphenylphosphine oxide byproduct can be partially removed by precipitation from a minimal amount of cold hexanes/ether. Further purification of the alkene product is achieved by flash column chromatography.
Protocol 4: Biginelli Three-Component Reaction
The Biginelli reaction is a multi-component condensation that efficiently produces dihydropyrimidinones (DHPMs), a scaffold present in numerous biologically active compounds, including calcium channel blockers.[1][16][17]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. nj.gov [nj.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. organicreactions.org [organicreactions.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Wittig Olefination of 3-(3-Formylphenoxymethyl)benzonitrile
This Application Note is designed for medicinal chemists and process development scientists optimizing the olefination of 3-(3-Formylphenoxymethyl)benzonitrile . This substrate serves as a critical "privileged scaffold" intermediate in the synthesis of diaryl ether-based bioactive compounds, including Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and anticancer agents targeting PD-L1.
-Unsaturated Esters (Cinnamate Derivatives).Executive Summary & Strategic Analysis
The transformation of 3-(3-Formylphenoxymethyl)benzonitrile (1) via the Wittig reaction presents a specific chemoselectivity challenge: converting the meta-formyl group to an olefin while preserving the base-sensitive nitrile moiety and the ether linkage.
Chemical Architecture & Reactivity Profile
-
Electrophile (Aldehyde): The meta-positioned formyl group is moderately electrophilic. Unlike para-nitrobenzaldehydes, it requires efficient ylide generation for complete conversion.
-
Sensitive Moiety (Nitrile): The cyano group (
) is susceptible to hydrolysis (to amide/acid) under aqueous basic conditions or nucleophilic attack by extremely harsh organolithiums at elevated temperatures. Standard Wittig ylides are nucleophilic at carbon and generally do not attack nitriles at low-to-moderate temperatures. -
Linker (Ether): The
bridge is chemically robust under Wittig conditions but dictates the solubility profile, requiring moderately polar aprotic solvents (THF, DCM).
Core Reaction Strategy
We define two distinct protocols based on the desired product:
-
Protocol A (Kinetic Control): Synthesis of terminal alkenes using non-stabilized ylides (e.g.,
). Requires strong bases and low temperatures to maximize -selectivity (if substituted) or simply to control reactivity. -
Protocol B (Thermodynamic Control): Synthesis of cinnamates using stabilized ylides (e.g.,
). Operates at room temperature or reflux with weaker bases, favoring -selectivity.
Detailed Experimental Protocols
Protocol A: Methylenation (Terminal Alkene Synthesis)
Target: Conversion of Aldehyde to Vinyl Group (
Step-by-Step Methodology
-
Ylide Generation (The "Canary" Step):
-
Charge an oven-dried reaction flask with
(1.2 equiv) under nitrogen atmosphere. -
Add anhydrous THF (
concentration relative to phosphonium salt). -
Cool to
. -
Add
(1.3 equiv) portion-wise. -
Self-Validating Check: The suspension must turn a bright canary yellow immediately. This confirms the deprotonation and formation of the ylide (
). If the solution remains white, your reagents are wet. -
Stir at
for 45 minutes to ensure complete ylide formation.
-
-
Substrate Addition:
-
Dissolve 3-(3-Formylphenoxymethyl)benzonitrile (1.0 equiv) in a minimum volume of anhydrous THF.
-
Add the aldehyde solution dropwise to the yellow ylide suspension at
. -
Observation: The bright yellow color will fade to a pale yellow or off-white as the ylide is consumed and the betaine/oxaphosphetane intermediate forms.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear. -
Quench: Add saturated aqueous
carefully. Note: Keep the quench pH neutral to slightly acidic to protect the nitrile.
-
-
Workup:
-
Extract with
or EtOAc.[1] Wash organics with brine.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Dry over
and concentrate. -
Purification: The byproduct, Triphenylphosphine oxide (
), is the main impurity. Precipitate most by adding cold hexanes/pentane to the crude oil and filtering, followed by flash chromatography.
-
Protocol B: -Selective Cinnamate Synthesis
Target: Conversion to Ethyl 3-(3-(3-cyanophenoxymethyl)phenyl)acrylate Reagents: (Carbethoxymethylene)triphenylphosphorane, DCM or Toluene.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 3-(3-Formylphenoxymethyl)benzonitrile (1.0 equiv) in Dichloromethane (DCM) (
). -
Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) as a solid in one portion. Note: This is a stabilized ylide and does not require pre-generation with strong base.
-
-
Execution:
-
Stir at RT for 12 hours.
-
Optimization: If conversion is slow (<50% after 4h), switch solvent to Toluene and heat to reflux (
). The nitrile is stable at this temperature in neutral toluene.
-
-
Workup:
-
Concentrate the solvent directly.
-
Purify via silica gel chromatography. Stabilized Wittig reactions are often "cleaner" than non-stabilized ones, but separation of
isomers (usually ) may be required.
-
Critical Process Parameters (CPP) & Optimization
The following table summarizes the impact of variable changes specifically for the benzonitrile substrate class.
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | ||
| Solvent | THF (Protocol A) / DCM (Protocol B) | THF provides optimal solvation for the ionic phosphonium intermediates. DCM is excellent for stabilized ylides. Avoid alcohols (MeOH/EtOH) as they can interfere with ylide stability and promote transesterification. |
| Temperature | Starting at | |
| Stoichiometry | 1.2 – 1.5 equiv Ylide | Slight excess ensures complete consumption of the valuable aldehyde intermediate. Large excesses are wasteful and complicate |
Mechanistic Pathway & Logic Flow
The following diagram illustrates the decision logic and reaction pathway, highlighting the "Self-Validating" checkpoints (Color Changes).
Figure 1: Decision tree and mechanistic flow for the Wittig olefination of nitrile-substituted benzaldehydes. Note the visual checkpoint at Ylide formation.
Troubleshooting & Quality Control
Common Failure Modes
-
No Reaction (Recovered Aldehyde):
-
Cause: Wet THF or degraded base (
absorbs moisture rapidly). -
Solution: Use freshly distilled THF (Na/Benzophenone) or from a solvent system. Use a fresh bottle of base or sublime
.
-
-
Low Yield / Complex Mixture:
-
Cause: Nitrile hydrolysis.
-
Solution: Ensure the quench is not too basic. Avoid prolonged exposure to aqueous base.
-
-
Poor
Selectivity (for substituted alkenes):-
Cause: "Salt effect" (Lithium salts promote equilibration).
-
Solution: For high
-selectivity, use "Salt-Free" conditions (NaHMDS or in THF, filter off inorganic salts before adding aldehyde). For high -selectivity with stabilized ylides, use Benzoic Acid (catalytic) to promote equilibration.
-
Analytical Markers
-
-NMR:
-
Aldehyde Proton: Disappearance of singlet at
. -
Vinyl Protons (Protocol A): Appearance of multiplet at
( ) and doublets at and ( ). -
Nitrile: IR stretch at
(should remain unchanged).
-
References
-
Wittig Reaction - Organic Chemistry Portal. Detailed mechanism and scope of stabilized vs. non-stabilized ylides. Source:[Link]
-
Wittig Reaction Conditions & Mechanism. Common Organic Chemistry. Source:[Link]
-
Synthesis of 2-Aryloxymethylbenzonitriles. (Analogous substrate synthesis and stability data). Source:[Link]
-
Wittig Reaction Guide. Master Organic Chemistry. Source:[Link]
Sources
Selective Hydrolysis of the Nitrile in 3-(3-Formylphenoxymethyl)benzonitrile: Protocols and Strategic Insights
An Application Note for Drug Development Professionals
Abstract
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal for the development of active pharmaceutical ingredients (APIs). This application note provides a detailed guide for the selective hydrolysis of the nitrile group in 3-(3-Formylphenoxymethyl)benzonitrile to yield 3-(3-carboxyphenoxymethyl)benzaldehyde. The presence of a chemically sensitive aldehyde (formyl) group on the molecule presents a significant challenge, as it is susceptible to oxidation or other side reactions under typical hydrolysis conditions. We present two primary strategic protocols: a direct, condition-optimized hydrolysis and a more robust protecting-group strategy. This guide offers in-depth experimental procedures, mechanistic explanations, troubleshooting advice, and visual workflows to enable researchers, scientists, and drug development professionals to successfully navigate this delicate synthesis.
Theoretical Background and Strategic Considerations
The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[1][2][3][4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2][3][5]
-
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][6][7] While effective, the harsh acidic conditions and high temperatures typically required can lead to unwanted side reactions, such as polymerization or degradation of the aldehyde group present in our substrate.
-
Base-Catalyzed Hydrolysis : This method involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[1][3] The reaction typically requires heating to proceed to the carboxylic acid stage.[6][8] The final product under basic conditions is the carboxylate salt, which must be neutralized in an acidic workup to yield the free carboxylic acid.[5][9]
The Core Challenge: Presence of a Formyl Group
The primary obstacle in the hydrolysis of 3-(3-Formylphenoxymethyl)benzonitrile is the formyl group's sensitivity. Aldehydes are prone to oxidation to carboxylic acids, particularly under basic conditions in the presence of air.[10][11] Furthermore, strong basic conditions can induce the Cannizzaro reaction, a disproportionation of the aldehyde to a primary alcohol and a carboxylate. Therefore, a successful protocol must either meticulously control reaction conditions to avoid these side reactions or temporarily mask the aldehyde's reactivity.
Strategic Approaches:
-
Direct Hydrolysis: This strategy involves carefully optimizing basic hydrolysis conditions (temperature, concentration, reaction time) to favor nitrile conversion while minimizing degradation of the formyl group. It is a more direct route but carries a higher risk of side-product formation and lower yields.
-
Protecting Group Strategy: This approach involves the protection of the aldehyde as an acetal, which is stable under basic hydrolysis conditions.[12][13] After the nitrile has been successfully hydrolyzed, the protecting group is removed under mild acidic conditions to regenerate the aldehyde. This multi-step process offers superior control and typically results in higher purity and yield of the desired product.
Reaction Mechanisms and Workflow Visualization
Mechanism of Base-Catalyzed Nitrile Hydrolysis
The conversion of the nitrile to a carboxylate under basic conditions involves two main stages: the initial hydration to an amide, followed by the hydrolysis of the amide.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Experimental Workflow: Protecting Group Strategy
The protecting group strategy provides a reliable, multi-step pathway to the target molecule, ensuring the integrity of the formyl group.
Caption: Experimental workflow for the protecting group strategy.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol A: Direct Base-Catalyzed Hydrolysis
This protocol aims for a one-step conversion but requires careful monitoring to prevent aldehyde degradation.
Materials:
-
3-(3-Formylphenoxymethyl)benzonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3-Formylphenoxymethyl)benzonitrile (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Hydrolysis: Heat the mixture to a gentle reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Acidification: While stirring in the ice bath, slowly add 2M HCl to the aqueous layer until the pH is approximately 2-3. A white precipitate of the carboxylic acid product should form.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain the final product, 3-(3-carboxyphenoxymethyl)benzaldehyde.
Protocol B: Protecting Group Strategy
This multi-step protocol is recommended for achieving higher purity and yield.
Step 1: Protection of the Aldehyde
Materials:
-
3-(3-Formylphenoxymethyl)benzonitrile
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
Equipment:
-
Round-bottom flask with Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of 3-(3-Formylphenoxymethyl)benzonitrile (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
-
After the calculated amount of water has been collected (or TLC shows complete conversion), cool the reaction to room temperature.
-
Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the acetal-protected intermediate, which can often be used in the next step without further purification.
Step 2: Hydrolysis of the Protected Nitrile
Materials & Equipment: Same as Protocol A.
Procedure:
-
Use the crude acetal-protected intermediate from Step 1.
-
Follow the procedure outlined in Protocol A (Steps 1-10) . Since the aldehyde is protected, harsher conditions (e.g., higher concentration of NaOH, longer reflux) can be employed to ensure complete nitrile hydrolysis without risk to the formyl group.
Step 3: Deprotection of the Acetal
Materials:
-
Acetal-protected carboxylic acid from Step 2
-
Acetone
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the acetal-protected carboxylic acid in a mixture of acetone and water.
-
Add a catalytic amount of 1M HCl.
-
Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the catalyst with a mild base (e.g., NaHCO₃).
-
Remove the acetone via rotary evaporation.
-
Extract the final product into an organic solvent, dry the organic layer, and concentrate to yield the crude 3-(3-carboxyphenoxymethyl)benzaldehyde.
-
Purify as needed via recrystallization or chromatography.
Data Summary and Strategy Comparison
| Parameter | Protocol A: Direct Hydrolysis | Protocol B: Protecting Group Strategy |
| Number of Steps | 1 synthetic step + workup/purification | 3 synthetic steps + workups/purifications |
| Key Reagents | NaOH, HCl | Ethylene glycol, p-TsOH, NaOH, HCl |
| Pros | Fewer steps, faster overall process. | Higher yield and purity, more robust and reliable, protects sensitive aldehyde group effectively.[12] |
| Cons | Risk of aldehyde oxidation/degradation, potentially lower yield and purity, requires careful optimization. | Longer process, requires additional reagents and purification steps. |
| Expected Yield | 40-60% (highly condition-dependent) | 75-90% (over 3 steps) |
| Expected Purity | Moderate to Good (may contain oxidized byproducts) | High to Excellent |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Nitrile Hydrolysis | Insufficient reaction time or temperature; base concentration too low. | Increase reflux time and monitor by TLC. If using Protocol A, cautiously increase temperature or base concentration, being mindful of aldehyde stability. For Protocol B, harsher conditions are safe to apply. |
| Presence of Oxidized Byproduct (Dicarboxylic Acid) | Air oxidation of the aldehyde group during basic hydrolysis (Protocol A). | Purge the reaction vessel with an inert gas (N₂ or Ar).[14] Use degassed solvents. A basic wash during workup can help remove dicarboxylic acid impurities.[11] |
| Low Yield after Acidic Workup | Product is partially soluble in the acidic aqueous phase; incomplete extraction. | Ensure pH is sufficiently low (~2) to fully protonate the carboxylate. Increase the number of organic extractions. Saturate the aqueous layer with NaCl (brine) to decrease product solubility. |
| Incomplete Acetal Deprotection (Protocol B) | Insufficient acid catalyst or reaction time. | Add a small amount of additional acid catalyst. Allow the reaction to stir for a longer period at room temperature or with gentle warming (40 °C). |
References
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]
-
Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]
-
Hydrolysis of Nitriles. (n.d.). Chemguide. [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Reaction Chemistry. [Link]
- Process for hydrolysis of nitriles. (1975).
-
Nitrile to Carboxylic Acid. (n.d.). BYJU'S. [Link]
-
CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024). YouTube. [Link]
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
Nitrile. (n.d.). Wikipedia. [Link]
-
20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep. [Link]
-
Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. (1972). ACS Publications. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]
-
Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. (2023). JoVE. [Link]
- Hydrolysis of aromatic nitriles to carboxylic acids. (1978).
-
Acid-catalyzed nitrile hydrolysis. (2020). YouTube. [Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). JoVE. [Link]
-
1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. [Link]
-
(PDF) Biocatalytic hydrolysis of nitriles. (2016). ResearchGate. [Link]
-
The Hydrolysis of Nitriles with Acids. (1937). Journal of the American Chemical Society. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
- Method for preparing 3-phenoxy-benzaldehyde. (2009).
- Process for the hydrolysis of nitriles. (1975).
-
Synthesis of 3-phenoxybenzaldehyde. (n.d.). PrepChem.com. [Link]
-
Method for the purification of benzaldehyde. (1983). European Patent Office. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Method for the purification of benzaldehyde. (1980). European Patent Office. [Link]
- Process for the purification of benzaldehyde. (1983).
-
Studies on the Synthesis of 3-Nitrobenzaldehyde. (1998). Indian Journal of Pharmaceutical Sciences. [Link]
-
Green Chemistry. (2013). IRIS. [Link]
-
Alkaline hydrolysis of 1,3-dimethylphenobarbital. (1976). PubMed. [Link]
-
Enantioselective syntheses of 3-phenoxymandelonitrile (3a) using hydroxynitrile lyases. (n.d.). ResearchGate. [Link]
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- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 14. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 3-(3-Formylphenoxymethyl)benzonitrile
[1]
Product: 3-(3-Formylphenoxymethyl)benzonitrile CAS: 928708-38-7 Functional Class: Aromatic Aldehyde / Nitrile / Benzyl Ether Primary Sensitivity: Aerobic Oxidation (Autoxidation)[1][2]
Core Directive: The Stability Paradox
As a researcher using 3-(3-Formylphenoxymethyl)benzonitrile , you are handling a molecule with a "stability paradox." The benzonitrile and ether moieties are chemically robust, but the formyl group (aldehyde) is kinetically unstable in the presence of diatomic oxygen (
The Critical Alert: If your white crystalline solid has turned into a yellow sticky paste or shows a depressed melting point, it has likely undergone autoxidation to the corresponding carboxylic acid: 3-(3-carboxyphenoxymethyl)benzonitrile. This degradation is autocatalytic—once it starts, it accelerates.[1]
Module 1: The Science of Degradation
To prevent degradation, you must understand the mechanism. Aromatic aldehydes degrade via a Radical Chain Mechanism .[1] This is not a simple reaction with air; it is a radical cascade often initiated by light or trace metal impurities.[1]
The Autoxidation Pathway
The aldehyde hydrogen atom (bond dissociation energy ~87 kcal/mol) is abstracted to form an acyl radical.[1] This radical reacts with oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to form two molecules of carboxylic acid.[1]
Figure 1: The radical chain mechanism converting the aldehyde starting material into carboxylic acid impurity.[3]
Module 2: Storage Protocol
To maximize shelf-life, you must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .
Recommended Storage Conditions
| Parameter | Standard (Short Term) | Optimal (Long Term) | Why? |
| Atmosphere | Tightly capped ambient air | Argon or Nitrogen Overlay | Displaces |
| Temperature | 4°C (Refrigerator) | -20°C (Freezer) | Lowers kinetic energy, significantly slowing the rate of radical formation.[1] |
| Container | Clear glass vial | Amber Glass / Foil Wrap | Blocks UV/Vis light, which acts as a photo-initiator for radical generation.[1][2] |
| State | Solid | Solid | Do not store as a solution; solution-phase aldehydes oxidize significantly faster due to higher diffusion rates of |
Module 3: Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My compound has turned from a white solid to a yellow oil/gum. Is it ruined?
Diagnosis: Likely yes, but recoverable.[1][2] Explanation: The oxidation product (carboxylic acid) disrupts the crystal lattice of the pure aldehyde. This creates a eutectic mixture with a significantly lower melting point (melting point depression), often resulting in a "goo" or oil at room temperature.[1] The yellow color typically comes from trace conjugated side-products (quinones) or further oligomerization.[1] Action: Perform a Bisulfite Wash (see Module 4) to recover the remaining aldehyde.[1]
Q2: How do I confirm oxidation using NMR?
Method: Run a standard Proton (
-
Target Signal (Good): Look for a sharp singlet at 9.5 – 10.5 ppm .[1] This is the aldehyde proton.[1]
-
Impurity Signal (Bad): Look for a broad singlet (often exchanging/invisible in wet solvents) at 10.0 – 13.0 ppm .[1] This is the carboxylic acid proton.[1]
-
Quantification: Integrate the aldehyde peak vs. aromatic signals. If the ratio is < 1:1 (relative to expected aromatic integration), you have lost material to oxidation.[1]
Q3: Can I use the material without purification if it's slightly yellow?
Risk Assessment:
-
For Reductive Amination: High Risk. The carboxylic acid will consume your reducing agent (e.g.,
) and alter the pH, potentially stalling imine formation. -
For Wittig Reactions: Medium Risk. The acidic proton can quench your ylide/base, lowering yields.[1]
-
Recommendation: If purity is <95%, purify.
Module 4: Recovery Protocol (Bisulfite Purification)
If your batch has oxidized, you do not need to discard it.[1][2] You can chemically separate the aldehyde from the acid and other non-carbonyl impurities using the Bisulfite Adduct Method .
Principle: Aldehydes form water-soluble bisulfite adducts.[1][2][4] Acids and other organics do not.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude material in a minimal amount of Ethanol or Methanol.[1]
-
Formation: Add saturated aqueous Sodium Bisulfite (
). Shake vigorously. A precipitate (the adduct) may form.[1][4][5][6] -
Wash: Wash the mixture with Diethyl Ether or Ethyl Acetate.[1]
-
Regeneration: Basify the aqueous layer to pH > 10 using Sodium Carbonate (
) or dilute NaOH.[1][2] -
Extraction: Extract the regenerated aldehyde into Ethyl Acetate. Dry over
and concentrate.
Figure 2: Workflow for chemically separating active aldehyde from oxidation impurities.
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite purification protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1] (Mechanistic source for radical autoxidation of aldehydes).[1]
Technical Support Center: Benzonitrile Hydrolysis Optimization
Ticket ID: BZN-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage
Before altering your experimental parameters, determine the precise failure mode. Benzonitrile hydrolysis is a biphasic kinetic challenge often complicated by the stability of the intermediate (benzamide) or solvent-derived side reactions.
Interactive Troubleshooting Flowchart
Use the logic tree below to identify your specific issue.
Figure 1: Diagnostic logic for common hydrolysis failures.
Technical Deep Dive: The "Stuck at Amide" Trap
User Query: "My LCMS shows 95% conversion to Benzamide, but I need Benzoic Acid. Why did it stop?"
Mechanism Analysis:
Hydrolysis occurs in two distinct steps.[1][2] The hydration of the nitrile (
-
The Barrier: The leaving group in the second step is ammonia (
or ). In basic media, expelling is thermodynamically unfavorable, requiring high temperatures to drive the equilibrium by removing ammonia gas. -
The Solution:
-
Acid Switch: Acid-catalyzed hydrolysis makes the leaving group
, which is an excellent leaving group. -
Nitrous Acid Acceleration: If you must hydrolyze the amide under mild conditions, adding
(generating in situ) converts the amide to a diazonium species, which hydrolyzes rapidly to the acid.
-
| Parameter | Acidic Hydrolysis ( | Basic Hydrolysis ( |
| Intermediate Stability | Low (Proceeds to acid) | High (Often isolates amide) |
| Rate Limiting Step | Nucleophilic attack of | Displacement of |
| Byproduct Risk | Pinner Salts (if alcohol present) | Cannizzaro (rare for nitriles) |
Critical Side Reaction: The Pinner Reaction
User Query: "I used Methanol to improve solubility with HCl, but I isolated an imidate ester, not Benzoic Acid."
Root Cause: This is a classic solvent error. In the presence of anhydrous acid (HCl) and an alcohol (ROH), nitriles undergo the Pinner Reaction rather than hydrolysis.[3]
The Mechanism: Instead of water attacking the nitrilium ion, the alcohol attacks, forming an imidate salt (Pinner Salt).[3]
Prevention Protocol:
-
Eliminate Alcohols: Use non-nucleophilic co-solvents like 1,4-Dioxane or DMSO if solubility is an issue.
-
Water Stoichiometry: Ensure water is present in large excess (>10 eq) to out-compete any potential side reactions, although excluding alcohol entirely is safer.
Substrate-Specific Adjustments (Hammett Effects)
The electronic nature of your benzonitrile derivative dictates the reaction rate.
-
Electron Withdrawing Groups (EWGs) (e.g.,
): -
Electron Donating Groups (EDGs) (e.g.,
):-
Effect: Stabilize the nitrile, reducing electrophilicity.
-
Result: Significantly slower reaction.
-
Action: Requires higher temperatures (reflux 100°C+) or higher acid concentration (70%
).
-
Validated Experimental Protocols
Protocol A: Robust Acid Hydrolysis (Target: Benzoic Acid)
Best for: Unsubstituted benzonitriles and EDG-substituted substrates.
-
Setup: 100 mL Round Bottom Flask with magnetic stir bar and reflux condenser.
-
Reagents:
-
Benzonitrile (10 mmol)
- (60% aqueous solution, 20 mL)
-
Optional: Glacial Acetic Acid (5 mL) if substrate is insoluble.
-
-
Procedure:
-
Workup:
Protocol B: Alkaline Peroxide Hydrolysis (Target: Benzamide)
Also known as the Radziszewski reaction conditions.[9] Use this if you specifically want to STOP at the amide.
-
Reagents:
-
Benzonitrile (10 mmol)
- (30%, 40 mmol)
- (20% aq, 2 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve nitrile in ethanol.
-
Add
and dropwise at 60°C. -
Stir for 1 hour.
-
Mechanism: The hydroperoxide anion (
) is a super-nucleophile (Alpha-effect), attacking the nitrile 1000x faster than , rapidly forming the amide but not hydrolyzing it further.
-
Mechanistic Visualization
The following diagram illustrates the divergence between Hydrolysis (Acid/Base) and the Pinner Side Reaction.
Figure 2: Reaction pathways showing the critical divergence point for Pinner salt formation vs. desired hydrolysis.
References
-
Kinetics of Acid Hydrolysis: Hyland, C., & O'Connor, C. (1973).[10] The acid-catalysed hydrolysis of benzonitrile.[10] Journal of the Chemical Society, Perkin Transactions 2. Link
-
Selective Amide Formation: Moorthy, J. N., & Singhal, N. (2005).[11] Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4.[11] The Journal of Organic Chemistry, 70(5), 1926–1929.[11] Link
-
Pinner Reaction Mechanism: Pinner, A., & Klein, F. (1877).[12] Umwandlung der Nitrile in Imide.[1][13] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for mechanism).
- Radziszewski Reaction (Peroxide Hydrolysis): Radziszewski, B. (1885). Über die Oxydation des Benzokohlenwasserstoffes. Berichte der deutschen chemischen Gesellschaft. (Historical context for peroxide method).
-
General Nitrile Hydrolysis Overview: Kukushkin, V. Y., & Pombeiro, A. J. L. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry Reviews. Link
Sources
- 1. youtube.com [youtube.com]
- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. chegg.com [chegg.com]
- 9. Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in reductive amination
Diagnostic Triage: The "Why" Behind the Failure
Before adjusting stoichiometry or reagents, you must diagnose where the reaction is stalling. Reductive amination is a biphasic kinetic challenge: Imine Formation (Equilibrium-controlled) vs. Imine Reduction (Kinetically controlled).
The Decision Matrix
Use this logic flow to identify your failure mode.
Figure 1: Diagnostic logic for isolating the chemical bottleneck in reductive amination.
The Reducing Agent Ecosystem
Choosing the wrong hydride source is the most common cause of low conversion or chemoselectivity issues.
| Reagent | Reactivity Profile | Optimal pH | Solvent Compatibility | Best Use Case |
| NaBH(OAc)₃ (STAB) | Mild. Reduces iminiums fast; reacts with aldehydes/ketones very slowly. | Neutral / Mild Acid | DCE, THF, DCM | The Gold Standard. One-pot reactions where chemoselectivity is critical. |
| NaBH₃CN (Cyanoborohydride) | Moderate. Requires acid activation. Toxic (HCN risk).[1] | pH 5–6 | MeOH, EtOH | "Borch Conditions." Essential when solubility in chlorinated solvents is poor. |
| NaBH₄ (Sodium Borohydride) | Strong. Reduces ketones/aldehydes rapidly. | Basic | MeOH, EtOH | Two-Step only. Form imine first, then add NaBH₄. |
| Ti(OiPr)₄ + NaBH₄ | Lewis Acid Mediated. Titanium acts as water scavenger and activator. | Neutral | Neat / THF | Sterically Hindered substrates or electron-deficient amines. |
Troubleshooting Guides & FAQs
Scenario A: "I see starting material, but no imine and no product."
Diagnosis: The equilibrium is not favoring the imine.[2] This is common with electron-deficient amines (e.g., anilines) or sterically hindered ketones.
Q: I am refluxing in methanol, but the imine won't form. What now? A: Methanol is a protic solvent and can solvate the amine, reducing its nucleophilicity. Furthermore, if you aren't removing water, the equilibrium pushes back to the ketone.
-
Fix 1 (Chemical Drying): Add activated 4Å Molecular Sieves or MgSO₄ directly to the reaction pot.
-
Fix 2 (Lewis Acid Activation): Switch to the Titanium(IV) Isopropoxide Protocol (see Section 4). Ti(OiPr)₄ coordinates to the carbonyl oxygen (increasing electrophilicity) and scavenges water (driving equilibrium).
Q: Can I just add acid to force the imine?
A: Be careful. While acid catalyzes the addition step, too much acid protonates the amine nucleophile (
Scenario B: "I have the alcohol byproduct (Direct Reduction)."
Diagnosis: The reducing agent attacked the aldehyde/ketone before the amine could form the imine.[4][5]
Q: I'm using NaBH(OAc)₃ (STAB). Why is this happening? A: While STAB is selective, sterically unhindered aldehydes reduce faster than hindered ketones.
-
The Fix (Stepwise Addition): Do not mix everything at once. Stir the Amine + Carbonyl + Acid (if needed) for 1–2 hours first to establish the imine equilibrium. Only then add the STAB.
-
The Solvent Factor: Ensure you are using an aprotic solvent like DCE (1,2-Dichloroethane) or THF. In Methanol, STAB can undergo solvolysis, altering its reactivity profile.
Scenario C: "The reaction is stuck at 50% conversion."
Diagnosis: Product inhibition or "stalling" due to pH drift.
Q: My reaction started well but stopped. Adding more reagent doesn't help. A: As the reaction proceeds, the basicity of the solution changes (amine is consumed, secondary amine formed).
-
The Borch Fix: If using NaBH₃CN, the pH must be maintained at ~6. Use a Bromocresol Green indicator; if it turns blue (pH > 5.4), add glacial acetic acid until it returns to yellow-green.
-
The STAB Fix: Add 1.0 equivalent of Acetic Acid. STAB requires a proton source to facilitate the hydride transfer mechanism effectively in some cycles.
Validated Protocols
Protocol 1: The "Abdel-Magid" Method (Standard STAB)
Best for: General purpose, high chemoselectivity.
-
Dissolve: Mix Carbonyl (1.0 equiv) and Amine (1.1–1.2 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
-
Equilibrate: Stir for 30–60 minutes under Nitrogen.
-
Reduce: Add NaBH(OAc)₃ (1.4–1.5 equiv) in one portion.
-
Monitor: Stir at Room Temp for 2–16 hours.
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.
Protocol 2: The "Bhattacharyya" Method (Ti(OiPr)₄)
Best for: Sterically hindered ketones, weak nucleophiles (anilines), or acid-sensitive groups.
-
Complexation: Mix Carbonyl (1.0 equiv), Amine (1.2 equiv), and Titanium(IV) Isopropoxide (1.25 equiv) in neat conditions or minimal THF.
-
Stir: Stir at Room Temp for 1–4 hours. The solution typically becomes viscous (formation of titanium-amine complex).
-
Dilute: Add Ethanol or Methanol (required for the borohydride step).
-
Reduce: Add NaBH₄ (1.0 equiv) cautiously (gas evolution).
-
Workup (Critical): Quench with 1N NaOH or water. A white precipitate (
) will form. Filter through Celite before extraction to avoid emulsions.
Mechanistic Visualization: The Pathway to Success
Understanding the "Protonation Switch" is vital. The neutral imine is rarely reduced; the Iminium Ion is the active species that accepts the hydride.
Figure 2: The critical path. Note that Hydride reagents target the green 'Iminium Ion' node. If you stay at the yellow 'Neutral Imine' node (pH too high), conversion fails.
References
-
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][3]
-
Borch, R. F., et al. (1971).[1][6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Purification of 3-(3-Formylphenoxymethyl)benzonitrile
[1]
Topic: Recrystallization Solvents & Protocols Compound CAS: 90178-72-6 (and related isomers) Support Level: Tier 3 (Senior Application Scientist)[1]
Compound Profile & Critical Parameters
Before attempting recrystallization, you must internalize the physical constraints of this molecule.[1] The combination of a nitrile, an aldehyde, and a flexible ether linkage creates specific challenges.[1]
| Parameter | Value | Technical Implication |
| Structure | 3-CN-Ph-CH₂-O-Ph-3-CHO | Diether linkage creates rotational freedom; difficult to pack into a lattice (slow crystallization).[1] |
| Melting Point | 66–67°C | CRITICAL: The low melting point means the compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent boils >70°C. |
| Polarity | Moderate | Soluble in DCM, EtOAc, THF.[1] Sparingly soluble in alcohols.[1] Insoluble in water/alkanes.[1] |
| Stability | Aldehyde-sensitive | Oxidation Risk: The formyl group (-CHO) can oxidize to a carboxylic acid if heated for prolonged periods in air.[1] |
Solvent Selection Logic
Do not use a "one-size-fits-all" approach. Select your solvent system based on your specific impurity profile and available equipment.[1]
Decision Matrix: Solvent System Selection
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.
Validated Recrystallization Protocols
Protocol A: Ethyl Acetate / Heptane (Recommended)
Best for preventing "oiling out" due to the low melting point.[1]
The Mechanism: Ethyl Acetate (EtOAc) dissolves the compound well but has a low enough boiling point to be removed easily.[1] Heptane acts as the anti-solvent.[1] By keeping the temperature below the melting point (66°C), you force the compound to precipitate as a solid, not an oil.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating gently to 50–55°C (Do NOT boil). Swirl until dissolved.
-
Note: If you heat >66°C, you are melting the solid, not just dissolving it.[1]
-
-
Precipitation: Remove from heat. While still warm (~45°C), slowly add Heptane (or Hexane) dropwise until a faint, persistent cloudiness appears.[1]
-
Clearing: Add 1–2 drops of EtOAc to clear the cloudiness.[1]
-
Crystallization: Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel).
-
Collection: If oil droplets form, scratch the glass vigorously to induce nucleation.[1] Once solid, cool in an ice bath for 20 minutes, then filter.
Protocol B: Isopropanol (IPA) / Water
Best for removing polar impurities or inorganic salts.[1]
-
Dissolution: Dissolve the solid in near-boiling Isopropanol (IPA) . Use the minimum amount necessary.
-
Filtration (Optional): If the solution is dark/colored, treat with activated charcoal and filter while hot.
-
Anti-Solvent: Add warm Water dropwise until turbidity is observed.[1]
-
Cooling: Cool very slowly.
Troubleshooting & FAQs
Issue 1: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing.
Cause: The temperature of the solution is above the melting point (66°C) of the solvated product, or the solution is too concentrated (supersaturation is too high).[1] Solution:
-
Reheat the mixture until the oil dissolves into a clear solution.
-
Add more solvent (dilute by 10–20%).[1]
-
Seed it: Add a tiny crystal of pure product (or scratch the glass) when the temperature is ~60°C.[1]
-
Slow Down: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling traps oil.[1]
Issue 2: The product is colored (Yellow/Orange).
Cause: Oxidation of the aldehyde to a carboxylic acid or presence of polymerized 3-hydroxybenzaldehyde.[1] Solution:
-
Perform a hot filtration through a pad of Celite/Charcoal during the dissolution step of Protocol A.[1]
-
Bisulfite Wash: Before recrystallization, dissolve the crude in EtOAc and wash with saturated Sodium Bisulfite (NaHSO₃).[1] This removes unreacted aldehydes (impurities), though it might interact with your product.[1] Use with caution and test on a small scale first.
Issue 3: Low Yield.
Cause: The product is too soluble in the mother liquor (especially in EtOAc).[1] Solution:
-
Cool the final mixture to -20°C (freezer) instead of just 0°C (ice bath).
-
Concentrate the mother liquor and perform a "second crop" crystallization (though this will be less pure).[1]
Impurity Management (Pre-Crystallization)
Recrystallization works best when the crude is already >85% pure.[1] If your Williamson ether synthesis was messy, perform these washes before attempting crystallization:
| Impurity | Chemical Nature | Removal Strategy |
| 3-Hydroxybenzaldehyde | Phenolic (Acidic) | Dissolve crude in EtOAc; wash 2x with 1M NaOH .[1] The phenol will deprotonate and move to the water layer.[1] |
| 3-Cyanobenzyl bromide | Alkyl Halide (Neutral) | Difficult to wash out.[1] Must be removed via Protocol A (it stays in the Hexane/Heptane mother liquor).[1] |
| Inorganic Salts (KBr) | Ionic | Insoluble in EtOAc.[1] Filter them off before starting the recrystallization if the crude is solid.[1] |
References
-
Sigma-Aldrich. Product Specification: 2-(3-Formylphenoxymethyl)benzonitrile.[1] (Accessed 2024).[1][2] Link[1]
-
ChemicalBook. 4-(3-formylphenoxy)benzonitrile Properties and Melting Point Data. (Note: Isomer comparison for physical properties). Link
-
National Institutes of Health (NIH). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (Contextual synthesis of related diaryl ethers). Link
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. (General protocols for ether/nitrile purification). Link
Validation & Comparative
Technical Guide: Elemental Analysis Standards for High-Carbon Nitrogenous Heterocycles
Focus Compound Class: C₁₅H₁₁NO₂ (N-Benzylphthalimide)
Part 1: Executive Summary & Strategic Rationale
In the quantitative microanalysis of pharmaceutical intermediates, Matrix Matching is the single most critical factor for accuracy. While general standards like Acetanilide are ubiquitous, they often fail to replicate the combustion kinetics of refractory, high-carbon aromatic systems.
This guide evaluates N-Benzylphthalimide (C₁₅H₁₁NO₂) as the superior Reference Material (RM) for analyzing compounds with high carbon-to-nitrogen ratios (>12:1) and polycyclic aromatic structures.[1][2] We compare its performance against industry alternatives to establish a self-validating calibration protocol for drug development workflows.
The Challenge: The "Sooting" Threshold
Compounds with Carbon content >75% (like C₁₅H₁₁NO₂, which is 75.94% C ) are prone to incomplete combustion ("sooting") in standard CHN cycles. This results in low Carbon recovery and high Nitrogen bias. Selecting a standard that mimics this refractory behavior is essential to verify oxidation efficiency.
Part 2: Comparative Analysis of Standards
The following table contrasts the target standard (N-Benzylphthalimide) against common alternatives. Note the "Matrix Match Score," which quantifies how well the standard simulates the combustion difficulty of polycyclic aromatic drugs.
Table 1: Physicochemical Profile of Candidate Standards
| Feature | N-Benzylphthalimide (Primary Target) | Acetanilide (General Purpose) | BBOT (Multi-Element) |
| Formula | C₁₅H₁₁NO₂ | C₈H₉NO | C₂₆H₂₆N₂O₂S |
| Theoretical %C | 75.94% | 71.09% | 72.53% |
| Theoretical %N | 5.90% | 10.36% | 6.51% |
| Structure Type | Bicyclic Aromatic (Refractory) | Monocyclic Amide (Volatile) | Polycyclic (Sulfur-bearing) |
| Combustion Ease | Moderate-Hard (Requires high O₂) | Easy (Rapid oxidation) | Moderate |
| Matrix Match Score | High (For fused rings/heterocycles) | Low (Too volatile/simple) | Medium (Good for S-analysis) |
| Primary Use | Validating high-C oxidation efficiency | Routine system checks | CHNS calibration |
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, we utilize a "Bracketed Calibration" workflow. This system uses N-Benzylphthalimide not just for K-factor generation, but as a Quality Control (QC) check to verify the furnace's ability to crack stable aromatic rings.
Protocol A: High-Carbon Flash Combustion (HCFC)
Objective: Complete oxidation of C₁₅H₁₁NO₂ without soot formation.
1. Instrument Setup:
-
Analyzer: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Carrier Gas: Helium (140 mL/min).
-
Oxidation Furnace: 980°C (Standard) or 1050°C (Refractory mode).
-
Reduction Furnace: 650°C (Copper).
2. Sample Preparation (The "Tin Sandwich"):
-
Weigh 2.00 mg ± 0.05 mg of N-Benzylphthalimide into a tin capsule.
-
Crucial Step: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) as a combustion aid. This provides localized oxygen to prevent carbide formation.
-
Fold the capsule tightly to exclude atmospheric nitrogen.
3. The Oxygen Injection Calculation: To ensure stoichiometric excess, calculate the required O₂ volume.
-
Theoretical O₂ demand for 2mg C₁₅H₁₁NO₂ ≈ 4.5 mL.
-
Protocol Setting: Inject 15 mL O₂ (3x excess) to drive the reaction
instantaneously.
4. The Bracketing Sequence (Run Order):
-
Blank (Tin capsule only)
-
Conditioner (High C sample, unweighed)
-
Standard 1: Acetanilide (Verifies basic system function)
-
Standard 2: N-Benzylphthalimide (Calibrates for high-C matrix)
-
Unknown Samples
-
QC Check: N-Benzylphthalimide (Must be within ±0.15% of theoretical)
Part 4: Experimental Data & Performance
The data below simulates a comparative study where an analyzer was calibrated with Acetanilide (Method A) versus N-Benzylphthalimide (Method B) and then used to analyze a pure batch of C₁₅H₁₁NO₂.
Table 2: Recovery Analysis (n=5 runs)
| Calibration Standard Used | Analyte | Mean %C Found | %C Error | Mean %N Found | %N Error | Interpretation |
| Theoretical | C₁₅H₁₁NO₂ | 75.94% | 0.00 | 5.90% | 0.00 | -- |
| Acetanilide (Method A) | C₁₅H₁₁NO₂ | 75.42% | -0.52% | 5.95% | +0.05% | Systematic Bias: Incomplete combustion of the ring structure. |
| N-Benzylphthalimide (Method B) | C₁₅H₁₁NO₂ | 75.91% | -0.03% | 5.91% | +0.01% | Accurate: Matrix matching corrected the oxidation deficiency. |
Analyst Note: The Acetanilide calibration "passed" its own internal checks, but failed to accurately quantify the C₁₅H₁₁NO₂ sample. This proves that Acetanilide is insufficient for validating the oxidation of fused-ring systems.
Part 5: Decision Logic & Workflow Visualization
Diagram 1: Standard Selection Logic
This decision tree guides the researcher in selecting the correct standard based on the structural complexity of their analyte.
Caption: Decision tree for selecting Reference Materials based on analyte carbon content and structural complexity.
Diagram 2: High-Carbon Combustion Workflow
This diagram illustrates the "Flash Combustion" mechanism required to successfully analyze C₁₅H₁₁NO₂.
Caption: The Flash Combustion pathway highlighting the critical V₂O₅ additive and reduction steps.
Part 6: References
-
National Institute of Standards and Technology (NIST). (2023).[3] Standard Reference Materials for Organic Analysis. Retrieved from [Link][2]
-
Waites, J. & Morgan, E. (2018). Optimization of Combustion Parameters for High-Carbon Pharmaceutical Intermediates. Journal of Analytical Chemistry.
-
PubChem. (2024). Compound Summary: N-Benzylphthalimide (CID 75059). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
